molecular formula C13H6F4N2 B1393090 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile CAS No. 1214361-43-9

3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile

Cat. No. B1393090
M. Wt: 266.19 g/mol
InChI Key: KRNCOVYVVTYUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile (FTFPN) is an organic compound that has been used in a variety of scientific applications, including organic synthesis, drug synthesis, and lab experiments. FTFPN has unique properties that make it a valuable tool for researchers.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs and anti-inflammatory drugs. It has also been used in the synthesis of organic compounds and in the development of new materials. 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has also been used in the synthesis of polymers and in the development of new catalysts.

Mechanism Of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is not fully understood. It is thought to act as a catalyst in the synthesis of organic compounds, as well as in the formation of polymers. It is also thought to act as an inhibitor of enzymes, which can be used to regulate biochemical and physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile are not fully understood. It is known that 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile can act as an inhibitor of enzymes, which can be used to regulate biochemical and physiological processes. It is also known that 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile can act as a catalyst in the synthesis of organic compounds, as well as in the formation of polymers.

Advantages And Limitations For Lab Experiments

3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a variety of uses in the synthesis of organic compounds and the development of new materials. However, 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile also has some limitations. It is not very stable, and it can be difficult to work with in some cases.

Future Directions

There are a variety of potential future directions for 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile. It could be used to develop new drugs or to improve existing drugs. It could also be used to develop new materials or to improve existing materials. Additionally, it could be used to develop new catalysts or to improve existing catalysts. Finally, it could be used to develop new polymers or to improve existing polymers.

properties

IUPAC Name

3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-10-3-1-8(2-4-10)11-5-9(13(15,16)17)7-19-12(11)6-18/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNCOVYVVTYUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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